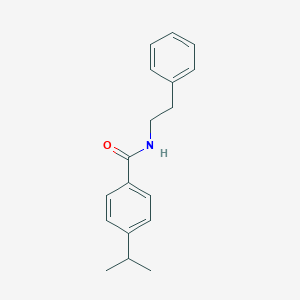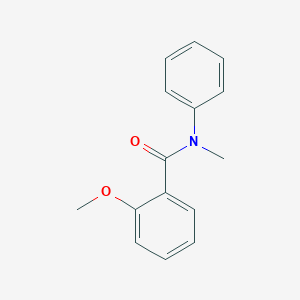![molecular formula C14H13N3S B263809 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine (DMPT) is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine ring system and an amine group.
Applications De Recherche Scientifique
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and tumor growth. 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation, as well as the activity of various protein kinases that are involved in tumor growth.
Biochemical and Physiological Effects:
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth, as well as improve cognitive function and memory. 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are many potential future directions for research on 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine. One area of interest is the development of new drugs based on 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine, particularly for the treatment of inflammation and cancer. Another area of interest is the further study of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine's mechanism of action, which could lead to the development of new therapies for a variety of diseases. Additionally, the use of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine as a photosensitizer in photodynamic therapy is an area of active research, and further studies are needed to fully understand its potential in this application.
Méthodes De Synthèse
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4,7-dione with aniline in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine with a high yield and purity.
Propriétés
Formule moléculaire |
C14H13N3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-9-10(2)18-14-12(9)13(15-8-16-14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16,17) |
Clé InChI |
HHTWYVDUCLRROQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C |
SMILES canonique |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)








